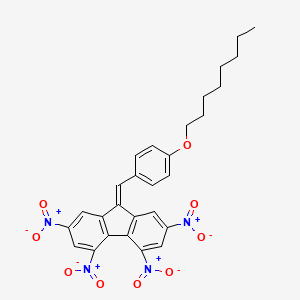
2,4,5,7-Tetranitro-9-(4-octyloxy-benzylidene)-9H-fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5,7-Tetranitro-9-(4-octyloxy-benzylidene)-9H-fluorene, also known as TNFOB, is a highly explosive compound that has been widely used in scientific research applications. TNFOB is a member of the nitro-substituted polycyclic aromatic hydrocarbon (NPAH) family, which has been extensively studied due to their unique properties and potential applications.
Applications De Recherche Scientifique
Molecular Networks and Crystal Engineering : Tetranitro derivatives of fluorene, such as 2,2‘,7,7‘-Tetranitro-9,9‘-spirobi[9H-fluorene], have been studied for their ability to form weakly bonded molecular networks. These compounds can create open supramolecular networks that have potential applications in including guests due to the significant volume available in their crystal structures. Molecular association in these compounds is often directed by π-stacking interactions, which is crucial in the field of crystal engineering (Demers et al., 2005).
Electron Acceptors in Organic Chemistry : Derivatives of 2,4,5,7-Tetranitro-9-fluorenone, a close relative of the compound , have been utilized as electron acceptors. These compounds exhibit varying degrees of electron acceptivity, and their interaction with other compounds, such as anthracene, can be monitored through changes in the electron absorption spectra. This is significant in the development of novel organic electronic materials (Perepichka et al., 2000).
Optoelectronic Applications : Fluorene-based compounds have been explored for their use in optoelectronics. For example, fluorene-based poly(ether imide)s demonstrate impressive thermal stability and could be suitable for creating flexible and durable materials for electronic applications (Hsiao & Li, 1999).
Sensing and Imaging Technologies : Certain fluorene derivatives have shown high sensitivity and selectivity to specific metal ions, making them suitable for use in sensing and imaging technologies. For instance, a fluorene derivative exhibited high sensitivity to Zn(2+) ions, which could be beneficial in the development of advanced imaging techniques (Belfield et al., 2010).
Electrochromic Materials : Tetranitrofluorenone derivatives have been studied for their electrochromic properties. These properties are particularly relevant in the development of electrochromic devices, which change color in response to electrical stimulus. Such materials have potential applications in display technologies and smart windows (Yasuda & Seto, 1990).
Propriétés
IUPAC Name |
2,4,5,7-tetranitro-9-[(4-octoxyphenyl)methylidene]fluorene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O9/c1-2-3-4-5-6-7-12-41-21-10-8-18(9-11-21)13-22-23-14-19(29(33)34)16-25(31(37)38)27(23)28-24(22)15-20(30(35)36)17-26(28)32(39)40/h8-11,13-17H,2-7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQLWHKWERDALQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C=C2C3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
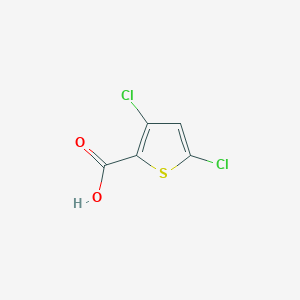
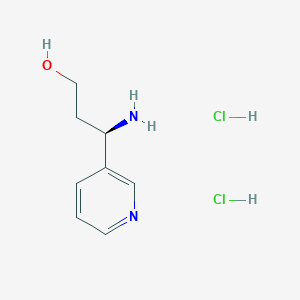
![3-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2771418.png)
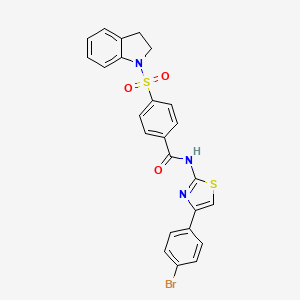
![N-(4-chlorobenzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2771420.png)
![4-Methoxy-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]benzaldehyde](/img/structure/B2771424.png)
![2-Ethyl-5-((3-methoxyphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2771426.png)
![1-(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone](/img/structure/B2771427.png)


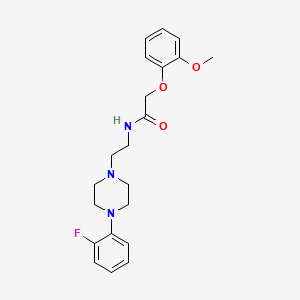
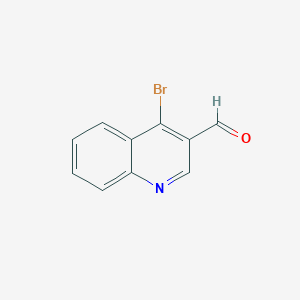
![N-(4-methoxybenzyl)-2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2771435.png)

